4-Chloro-2-methyl-5-nitroquinolin-6-ol
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Overview
Description
4-Chloro-2-methyl-5-nitroquinolin-6-ol is a chemical compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol . This compound is characterized by its quinoline core structure, which is substituted with chloro, methyl, and nitro groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-nitroquinolin-6-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-methylquinoline, followed by oxidation and subsequent hydroxylation. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-nitroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as aminoquinolines, hydroxylated quinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-methyl-5-nitroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-nitroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylquinoline: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Nitroquinoline: Lacks the chloro and methyl groups, affecting its chemical properties and biological activities.
6-Hydroxyquinoline: Lacks the chloro, methyl, and nitro groups, resulting in different reactivity and applications.
Uniqueness
4-Chloro-2-methyl-5-nitroquinolin-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitroquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-5-4-6(11)9-7(12-5)2-3-8(14)10(9)13(15)16/h2-4,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONWPXSCSKAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC(=C2[N+](=O)[O-])O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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